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Zw10 protein

Cat. No.: B1176358
CAS No.: 147979-57-5
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Description

Historical Discovery and Initial Characterization

The journey into understanding Zw10 began with genetic studies in the fruit fly, Drosophila melanogaster. Mutations in the zw10 gene were observed to cause significant errors in chromosome segregation, leading to lagging chromosomes during anaphase of both mitosis and meiosis. nih.gov This initial discovery, made by Williams and colleagues, pinpointed Zw10 as an essential protein for the faithful transmission of genetic material. nih.govoup.com

Further characterization revealed that the Zw10 protein localizes to the kinetochores, the complex protein structures assembled on the centromeres of chromosomes to which spindle microtubules attach. biologists.com Its localization is dynamic throughout the cell cycle. During prometaphase, it is found at the centromere/kinetochore region, moves to kinetochore microtubules at metaphase, and returns to the kinetochore at the onset of anaphase. nih.govbiologists.com This cell cycle-dependent movement suggested a role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the spindle apparatus. wikipedia.orgnih.gov Subsequent studies in human cells, using antibodies against the human Zw10 homolog, confirmed a strikingly similar localization pattern, highlighting the protein's conserved function. nih.gov

Evolutionary Conservation Across Eukaryotic Lineages

The fundamental importance of Zw10's function is underscored by its remarkable evolutionary conservation across a wide range of eukaryotic organisms. oup.com Homologs of the this compound have been identified in diverse species, including other insects, the nematode Caenorhabditis elegans, the plant Arabidopsis thaliana, mice (Mus musculus), and humans. nih.govgenecards.org This widespread conservation, even in organisms with different centromere structures, points to a deeply rooted and essential cellular role. nih.gov

Functional conservation has been demonstrated through experiments such as the injection of C. elegans Zw10 antisense RNA, which resulted in phenotypes reminiscent of the Drosophila mutant, including defects in chromosome segregation. nih.gov Furthermore, studies have shown that Zw10 often functions as part of a larger, evolutionarily conserved protein complex, known as the RZZ complex, which also includes the proteins Rod and Zwilch. biologists.comsdbonline.org This complex plays a crucial role in the spindle assembly checkpoint. biologists.com The conservation of both the protein itself and its interactions with other key cellular components emphasizes its indispensable role in maintaining genomic stability across eukaryotic life.

Dual Functional Paradigm: Mitosis and Membrane Dynamics

While the role of Zw10 in mitosis was the first to be identified, it is now clear that its functions are not confined to cell division. nih.govtandfonline.com A significant body of research has established a second, equally important role for Zw10 in the regulation of membrane trafficking, particularly between the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govembopress.org This discovery was unexpected for a protein known primarily for its involvement in the spindle checkpoint. nih.gov

During interphase, the period between cell divisions, Zw10 is found in the cytoplasm and associated with the ER and Golgi. nih.govoup.com It is a component of a large protein complex that includes syntaxin (B1175090) 18, a t-SNARE protein involved in membrane fusion events between the ER and Golgi. nih.gov Experiments involving the overexpression, microinjection, or knockdown of Zw10 have demonstrated its necessity for proper membrane transport between these two organelles. nih.govembopress.org Disruption of Zw10 function leads to the dispersal of the Golgi apparatus, as well as endosomes and lysosomes. wikipedia.orgoup.com

This dual functionality suggests that Zw10 is a key protein that coordinates distinct cellular processes. In mitosis, it is a crucial component of the RZZ complex at the kinetochore, ensuring proper chromosome segregation. oup.com In interphase, it participates in the NRZ complex, which is involved in vesicle tethering during ER-to-Golgi transport. oup.combiologists.com The ability of Zw10 to participate in these two distinct protein complexes underlies its dual roles in the cell. oup.com

Interactive Data Table: Key Proteins Interacting with Zw10

ProteinFunction in Complex with Zw10Cellular Process
Rod (Rough deal) Forms the RZZ complex with Zw10 and Zwilch. biologists.comMitotic spindle assembly checkpoint. biologists.com
Zwilch A component of the RZZ complex. biologists.comMitotic spindle assembly checkpoint. biologists.com
Dynamitin (p50) Interacts with Zw10 to facilitate the recruitment of the dynein-dynactin complex to kinetochores. nih.govMitosis and membrane trafficking. nih.govoup.com
Syntaxin 18 Forms a complex with Zw10, RINT-1, and p31 in the ER. nih.govMembrane trafficking between the ER and Golgi. nih.gov
RINT-1 Part of a subcomplex with Zw10 and p31 that associates with syntaxin 18. nih.govMembrane trafficking between the ER and Golgi. nih.gov
p31 Forms a subcomplex with Zw10 and RINT-1. nih.govMembrane trafficking between the ER and Golgi. nih.gov
Mad1/Mad2 The RZZ complex recruits the Mad1-Mad2 complex to the kinetochore. oup.comSpindle assembly checkpoint signaling. oup.com
Zwint-1 Essential for the stable localization of Zw10 to the kinetochore. e-century.usMitotic checkpoint signaling. e-century.us

Properties

CAS No.

147979-57-5

Molecular Formula

C35H38N2O3

Synonyms

Zw10 protein

Origin of Product

United States

Molecular Architecture and Structural Insights

Primary Structure and Domain Organization

The Zw10 protein exhibits a multi-domain architecture that facilitates its diverse interactions and functions. It is generally characterized by the presence of an N-terminal domain, a central or middle domain, and a C-terminal domain. mdpi.comuniprot.org The N-terminal region of Zw10 is crucial for its interaction with other key mitotic proteins, including Polo-like kinase 1 (PLK1). mybiosource.com

The middle domain, based on AlphaFold predictions, is structurally organized into four β-strands and four α-helices. jax.orgnih.gov The C-terminal region contains a helical domain and is implicated in interactions that form vesicle-tethering complexes. mdpi.com

Structurally, Zw10 is classified as a member of the Complexes Associated with Tethering containing Helical Rods (CATCHR) family. jax.orgnih.gov This family includes other multisubunit tethering complexes like COG, GARP, and the exocyst. udel.edu Zw10's inclusion in this family underscores its role in membrane trafficking, a function it performs as part of the NRZ complex, alongside RINT1 and NAG. jax.orgnih.gov In its mitotic role, Zw10 is a core component of the Rod-Zwilch-Zw10 (RZZ) complex. jax.orgnih.gov

Table 1: Domain Organization of this compound

DomainInterPro IDKey Structural Features/Interactions
N-terminal DomainIPR009361Interacts with Polo-like kinase 1 (PLK1). mdpi.commybiosource.com
Middle DomainIPR048344Predicted to consist of four β-strands and four α-helices. jax.orgnih.gov
C-terminal DomainIPR048343Contains a helical domain; interacts with RINT1. mdpi.com

Post-Translational Modification Landscapes

The function, localization, and interaction partners of Zw10 are dynamically regulated by a variety of post-translational modifications (PTMs). These modifications act as molecular switches that fine-tune the protein's activity in response to cellular cues, particularly during the cell cycle.

Phosphorylation is a key PTM that governs the mitotic functions of Zw10. Polo-like kinase 1 (PLK1) has been identified as a critical kinase that directly phosphorylates Zw10. nih.govgenecards.org

PLK1-Mediated Phosphorylation: Research has pinpointed Serine 12 (S12) as the primary site of PLK1-elicited phosphorylation on Zw10. genecards.org This phosphorylation event is crucial for regulating the dynamic interaction between Zw10 and its kinetochore receptor, Zwint1. nih.govoup.com When kinetochores are captured by microtubules, PLK1-mediated phosphorylation of Zw10 at S12 weakens its localization at the kinetochore, a step required for silencing the spindle assembly checkpoint (SAC) and ensuring accurate chromosome segregation. genecards.org

Functional Consequences: Experimental manipulation of this phosphorylation site has revealed its importance. Inhibition of S12 phosphorylation leads to misaligned chromosomes. nih.gov Conversely, a phospho-mimicking mutant that simulates persistent phosphorylation results in a premature anaphase, highlighting the need for precise, dynamic regulation of this PTM for mitotic fidelity. nih.govgenecards.org

Beyond the well-characterized S12 site, large-scale proteomic analyses have identified numerous other potential phosphorylation sites on human Zw10, including at Serine 3, Threonine 22, Threonine 133, and Tyrosine 455, though their specific functional roles remain less understood. uma.es

While direct ubiquitination of Zw10 is not extensively characterized as a primary regulatory mechanism, the ubiquitin system is fundamentally linked to Zw10's function, particularly through its role in the spindle assembly checkpoint (SAC). The SAC's ultimate target is the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase. nih.govbosterbio.com The RZZ complex, containing Zw10, is a key upstream regulator that inhibits the APC/C, thereby preventing the premature ubiquitination and degradation of critical cell cycle proteins until all chromosomes are correctly attached to the mitotic spindle. nih.govbosterbio.com

The localization of Zw10 itself appears to be regulated by the ubiquitin pathway. Studies using small molecule inhibitors have demonstrated that interfering with ubiquitination enzymes affects Zw10's position during mitosis.

Treatment with PYR-41 , a ubiquitin E1 enzyme inhibitor, or NSC697923 , which inhibits the E2 enzyme Ubc13, causes Zw10 to rapidly accumulate at the spindle poles. glygen.orgstring-db.org

Large-scale proteomic studies have also identified several lysine (B10760008) residues on human Zw10 that can be ubiquitinated, such as K17, K96, and K129, although the specific E3 ligases and functional outcomes for these modifications are still under investigation. udel.eduuma.es

In addition to phosphorylation and regulation by the ubiquitin system, Zw10 is subject to other covalent modifications that contribute to its functional complexity.

SUMOylation: Zw10 plays an indirect but critical role in the SUMOylation of other proteins. The Rod/Zw10 complex is required to recruit the SUMO E3 ligase PIASy to the centromeres during mitosis. nih.govnih.gov This recruitment is essential for the proper SUMOylation of centromeric and chromosomal proteins, indicating a novel function for the RZZ complex in regulating chromosomal SUMOylation dynamics. nih.govnih.gov

Glycosylation: While direct glycosylation of human Zw10 is not definitively proven, evidence from its homolog and its role in vesicle transport suggests a connection. The mouse homolog of Zw10 is predicted to have both N-linked and O-linked glycosylation sites. jax.orgglygen.org Functionally, Zw10 is part of the NRZ vesicle tethering complex involved in Golgi-to-ER transport. molbiolcell.orgnih.gov Depletion of the NAG protein, which links Zw10 to this complex, results in defects in protein glycosylation, suggesting that Zw10's function in membrane trafficking is important for this PTM process. genecards.orgmolbiolcell.orgnih.gov

Acetylation: The human this compound has been identified as being acetylated at Lysine 777 (K777) in large-scale proteomic analyses. uniprot.orguma.es The specific enzyme and functional impact of this modification are not yet characterized.

Methionine Oxidation: The methionine residue at position 690 (M690) of human Zw10 has been observed to undergo oxidation in vivo in Jurkat cells. uma.es

Table 2: Summary of Post-Translational Modifications on this compound

Modification TypeKey Sites (Human)Enzyme/RegulatorFunctional Significance
PhosphorylationS12PLK1Regulates interaction with Zwint1 and kinetochore localization to silence the spindle checkpoint. nih.govgenecards.org
UbiquitinationK17, K96, K129E1/E2/E3 systemLocalization of Zw10 is regulated by the ubiquitin system; RZZ complex regulates the APC/C E3 ligase. uma.esbosterbio.comglygen.org
SUMOylation-PIASy (indirect)Rod/Zw10 complex recruits the SUMO E3 ligase PIASy to centromeres. nih.govnih.gov
Glycosylation(Predicted in mouse)-Zw10's role in Golgi-ER transport is linked to proper protein glycosylation. jax.orgnih.gov
AcetylationK777-Identified in proteomic studies; specific function unknown. uniprot.orguma.es
Methionine OxidationM690-Identified in proteomic studies; specific function unknown. uma.es

Structural Homologies and Evolutionary Divergence of Zw10 Domains

Zw10 is an evolutionarily conserved protein, with homologs identified in a wide range of eukaryotes, from yeast to humans. jax.org It is considered the metazoan homolog of the yeast protein Dsl1. jax.orgnih.gov Both Zw10 and Dsl1 are components of the CATCHR family of proteins, which are involved in vesicle tethering, highlighting a conserved ancestral function in membrane trafficking. udel.edu

Despite its conserved core functions, Zw10 exhibits significant evolutionary divergence. Analyses of CATCHR family members show that Dsl1/Zw10 is the most divergent protein within the family, displaying the lowest similarity scores when compared to other members. udel.edu This divergence is also apparent between orthologs from different species, which often share low sequence identity. udel.edu This high degree of sequence divergence suggests functional speciation and adaptation across different eukaryotic lineages, even while maintaining its fundamental roles in chromosome segregation and membrane transport. udel.edu

Mentioned Compounds

Protein Complex Formation and Interaction Networks

The Rod-Zw10-Zwilch (RZZ) Complex

The RZZ complex is a cornerstone of the mitotic spindle assembly checkpoint (SAC), ensuring the fidelity of chromosome segregation. It assembles on the outer region of the kinetochore, a protein structure on the centromere of chromosomes where spindle fibers attach.

Compositional Stoichiometry and Assembly Dynamics

The RZZ complex is a large, approximately 800-kDa assembly composed of three distinct proteins: ROD (Rough Deal), ZW10 (Zeste White 10), and Zwilch. researchgate.netjst.go.jpnih.gov Structural and biochemical analyses have revealed that the complex assembles with a 2:2:2 stoichiometry, meaning it contains two molecules of each subunit. nih.govtandfonline.comembopress.org This hexameric structure forms a long, rod-like shape. upf.edu

The assembly of the RZZ complex is a dynamic process. It is the core building block of the fibrous corona, a structure that expands on kinetochores in early prometaphase before they attach to microtubules. nih.govembopress.orgrupress.org The polymerization of RZZ into larger filaments to form this corona is driven by the dynein adaptor protein Spindly and is regulated by phosphorylation from the kinase Mps1. embopress.orgbiologists.com In vitro studies have shown that purified RZZ complexes can polymerize into filaments, a process dependent on the presence of Spindly. biologists.com

Structural Interdependence of RZZ Components

The assembly and localization of the RZZ complex to the kinetochore are highly interdependent. The absence or mutation of any one of the three subunits—ROD, ZW10, or Zwilch—prevents the entire complex from properly localizing to the kinetochore. rupress.orgresearchgate.net This indicates that the subunits form a stable, obligate complex where each component is necessary for the structural integrity and correct placement of the others. rupress.org

Cryo-electron microscopy and structural modeling have provided insights into the specific interactions within the complex. The two ROD subunits form an antiparallel scaffold. tandfonline.com Each ZW10 subunit interacts with a central domain of a ROD subunit, while each Zwilch protein binds to the N-terminal β-propeller domain of a ROD subunit. nih.govtandfonline.comresearchgate.net There is also a small, three-way interface where Zwilch, ROD, and ZW10 make contact. nih.govresearchgate.net The interaction between Zwilch and ZW10 is not tight in the absence of ROD, highlighting ROD's central role as the scaffolding protein of the complex. nih.gov

Table 1: Intra-RZZ Complex Interactions
Component 1Component 2Interaction Site on Component 2Reference
ZW10RODCentral Domain tandfonline.com
ZwilchRODN-terminal β-propeller nih.govtandfonline.com
ZW10, ZwilchRODForms a 3-way interface nih.govresearchgate.net

Functional Modularity within the RZZ Complex

The RZZ complex acts as a molecular platform, recruiting other essential proteins to the kinetochore. This function demonstrates a degree of modularity, where different parts of the complex are responsible for different interactions. The complex is essential for recruiting both SAC-activating components, like the MAD1-MAD2 complex, and SAC-silencing components, such as the dynein-dynactin motor complex. jst.go.jptandfonline.comrupress.org

The recruitment of dynein-dynactin can occur through multiple interactions. The ZW10 subunit can directly interact with the p50/dynamitin subunit of the dynactin (B1176013) complex. tandfonline.com Additionally, the entire RZZ complex serves as a platform to recruit the dynein adaptor protein Spindly. tandfonline.com Spindly, in turn, facilitates the recruitment and activation of the dynein motor, which is responsible for transporting SAC components away from the kinetochore once proper microtubule attachments are made. rupress.org The N-terminal β-propeller domain of ROD has been identified as a key interaction site, not only for Zwilch but also for Spindly and for interacting with the NDC80 complex, a key microtubule-binding component of the kinetochore. tandfonline.com

The NRZ (NBAS-RINT1-Zw10) / Dsl1/NZR Complex

During interphase, Zw10 participates in a different complex, the NRZ complex, which is the mammalian ortholog of the yeast Dsl1 complex. nih.gov This complex is a key player in retrograde vesicular trafficking, specifically tethering vesicles moving from the Golgi apparatus back to the endoplasmic reticulum (ER). nih.govontosight.ai

Formation and Subunit Interactions

The mammalian NRZ complex is composed of three subunits: NBAS (Neuroblastoma Amplified Sequence, the ortholog of yeast Dsl3/Sec39), RINT1 (RAD50 Interacting Protein 1, the ortholog of yeast Tip20), and ZW10 (the ortholog of yeast Dsl1). researchgate.netfrontiersin.org ZW10 is considered the central component of the complex. nih.gov Its N-terminal region interacts with RINT1, while its C-terminal region is thought to interact with NBAS. nih.gov The interaction between ZW10's binding to ROD (in the RZZ complex) and NBAS (in the NRZ complex) is mutually exclusive, ensuring that these two functionally distinct complexes form at different stages of the cell cycle.

Table 2: NRZ Complex Subunit Interactions
Interacting SubunitsInteraction DetailsReference
ZW10 and RINT1Interaction involves the N-terminal region of ZW10. nih.gov
ZW10 and NBASInteraction likely involves the C-terminal region of ZW10. nih.gov
RINT1 and BNIP1 (SNARE)Direct interaction. uniprot.org
NBAS and USE1 (SNARE)NBAS links the NRZ complex to this SNARE protein. researchgate.net

Association with SNARE Proteins and Membrane Fusion Machinery

The primary function of the NRZ complex is to act as a tether, mediating the initial, long-range attachment of COPI-coated vesicles to the ER membrane before fusion. frontiersin.org This process is crucial for recycling cellular components and maintaining organelle identity. The NRZ complex is tightly associated with a set of ER-resident t-SNARE proteins. frontiersin.org

The NRZ complex interacts with the ER SNARE complex, which includes Syntaxin (B1175090) 18, USE1 (also known as p31), and BNIP1. researchgate.netuniprot.org Structural studies on the homologous yeast Dsl1 complex show that the tethering complex binds to the N-terminal domains of the SNAREs. researchgate.net Specifically, RINT1 binds to the N-terminal region of BNIP1, and NBAS binds to the N-terminal region of USE1. frontiersin.org This interaction is thought to anchor the NRZ/Dsl1 complex to the ER membrane, positioning it to capture incoming vesicles. researchgate.netfrontiersin.org By binding and bringing the vesicle and target membranes into close proximity, the NRZ complex facilitates the subsequent pairing of v-SNAREs on the vesicle with t-SNAREs on the ER, a process that drives the final membrane fusion event. ontosight.aiyeastgenome.org Thus, the NRZ complex, featuring ZW10, acts as a critical component of an integrated machine that orchestrates vesicle tethering and SNARE-mediated membrane fusion. nih.gov

Comparative Analysis with the RZZ Complex Structure

ZW10 is a core component of the ROD-ZW10-Zwilch (RZZ) complex, a crucial player in the spindle assembly checkpoint (SAC) during mitosis. oup.comsdbonline.orgbiologists.com This complex is essential for the proper attachment of chromosomes to the mitotic spindle. sdbonline.org Structural analyses, including cryo-electron microscopy, have revealed that the RZZ complex is a large, elongated structure. nih.govnih.gov Within this assembly, two protomers of the ROD protein arrange in an anti-parallel fashion, creating a central scaffold. nih.gov A dimer of ZW10 is situated in the middle of this structure, interacting with the central domain of ROD and effectively cementing the complex. nih.govnih.gov The Zwilch protein is located more peripherally, making contact with both ROD and ZW10. nih.govnih.gov

The ZW10 protein itself is composed of two helical domains that exhibit flexibility when isolated. nih.govembopress.org However, within the RZZ complex, these domains are stably positioned inside an "eye" formed by the two ROD chains, indicating a structured and stabilized conformation upon complex formation. nih.govembopress.org The N-terminal and C-terminal regions of ZW10 are highly conserved, underscoring their functional importance in these interactions. nih.gov

Interestingly, ZW10 also participates in a different complex during interphase, known as the NRZ complex, which is involved in ER-to-Golgi membrane trafficking. oup.combiologists.com The NRZ complex shares an unexpected structural similarity with the mitotic RZZ complex, suggesting a conserved architectural basis for ZW10's dual functions throughout the cell cycle. oup.comoup.com

Table 1: Comparative Overview of ZW10-Containing Complexes

FeatureRZZ ComplexNRZ Complex
Cell Cycle PhaseMitosisInterphase
Primary FunctionSpindle Assembly Checkpoint (SAC), Dynein Recruitment to KinetochoresER-Golgi Vesicle Trafficking
Core ComponentsROD, ZW10, ZwilchNAG, RINT-1, ZW10
Cellular LocalizationKinetochoresEndoplasmic Reticulum (ER) and Golgi Apparatus
Structural NoteExhibits structural similarity to the NRZ complex, with ZW10 centrally located. oup.comoup.comShares a similar structural framework with the RZZ complex. oup.comoup.com

Interactions with Cytoplasmic Dynein and Dynactin Complex

ZW10 plays a pivotal role in linking the RZZ complex to the cytoplasmic dynein motor and its essential activator, the dynactin complex. This interaction is fundamental for dynein's functions at the kinetochore and other cellular locations. tandfonline.comnih.gov

Research, including yeast two-hybrid screens, has demonstrated a direct interaction between ZW10 and dynamitin (also known as p50), a key subunit of the dynactin complex. oup.comnih.govnih.govembopress.org This interaction is considered a primary mechanism for tethering the dynactin complex to specific cellular sites. nih.govnih.gov In addition to its interaction with dynactin, ZW10 can also bind directly to the dynein intermediate chain (DIC). researchgate.net

The binding affinity between these components is subject to regulation. For instance, phosphorylation of the dynein intermediate chain at a specific site (Threonine 89) has been shown to enhance its interaction with ZW10 while simultaneously reducing its affinity for the p150-Glued subunit of dynactin. nih.govbiologists.com This suggests a sophisticated switching mechanism that can modulate the assembly of the motor complex at the kinetochore. biologists.com Despite strong evidence for the ZW10-dynamitin interaction, biochemical co-fractionation of ZW10 with the entire dynactin complex has proven challenging, suggesting that the interaction may be transient or easily dissociated in vitro. tandfonline.com

Table 2: ZW10 Direct Binding Partners in the Dynein/Dynactin Pathway

Binding PartnerComplexEvidenceRegulatory Notes
Dynamitin (p50)DynactinYeast two-hybrid screen. oup.comnih.govnih.govembopress.orgConsidered a primary anchor point for dynactin. nih.gov
Dynein Intermediate Chain (DIC)DyneinBiochemical studies. researchgate.netBinding is enhanced by phosphorylation of DIC at T89. nih.govbiologists.com

ZW10 is indispensable for the recruitment and anchoring of the dynein-dynactin motor complex to mitotic kinetochores. oup.comoup.com In Drosophila mutants lacking the zw10 gene, dynein fails to localize to the kinetochores. nih.govnih.govrupress.org The prevailing model posits that the RZZ complex functions as a receptor for dynein-dynactin at the kinetochore. oup.comresearchgate.net Through its direct binding to dynamitin, ZW10 recruits the dynactin complex, which in turn recruits the cytoplasmic dynein motor. nih.govresearchgate.netmolbiolcell.org This anchoring function is highlighted by experiments where overexpression of dynamitin disrupts the dynactin complex and displaces both dynactin and dynein from the kinetochore, phenocopying the loss of ZW10. oup.comoup.comnih.gov

This role as a dynein anchor is not confined to mitosis. During interphase, ZW10 is involved in targeting dynein to the membranes of the Golgi apparatus. tandfonline.comnih.govrupress.org Experimental knockdown of ZW10 leads to a marked decrease in the amount of dynein associated with Golgi membranes. oup.comnih.gov

By anchoring dynein, ZW10 directly modulates dynein-mediated transport. During mitosis, the dynein motor recruited by the RZZ complex is responsible for transporting spindle assembly checkpoint proteins, such as Mad2, away from kinetochores once they have formed stable attachments to microtubules. oup.comresearchgate.net This transport activity is a critical step in silencing the checkpoint and allowing the cell to proceed to anaphase. oup.com

During interphase, ZW10's influence on dynein is crucial for organelle positioning and transport. The reduction of ZW10 via RNA interference (RNAi) results in a specific decrease in the frequency of minus-end-directed (i.e., dynein-driven) movements of Golgi elements, endosomes, and lysosomes. nih.govrupress.org This directly implicates ZW10 in maintaining the organization and trafficking pathways of the endomembrane system. oup.comembopress.org

Interacting Proteins and Regulatory Partners

ZW10's function is further regulated by its interactions with other key kinetochore proteins. These partnerships are essential for its correct localization and the execution of its checkpoint and motor-recruitment roles.

ZW10 Interacting Kinetochore Protein (ZWINT) is a critical partner for ZW10. As its name suggests, ZWINT directly interacts with ZW10 and is essential for its function at the kinetochore. prospecbio.comwikipedia.orguniprot.org The primary role of this interaction is to recruit ZW10, and by extension the entire RZZ complex, to the kinetochore. researchgate.netuniprot.orgwikigenes.org Cellular studies show that ZWINT localizes to the kinetochore during prophase, before ZW10 is detectable at this location. wikipedia.org

The interaction is specific, with ZWINT binding to the N-terminal domain of the this compound. wikigenes.org The functional significance of this partnership is profound; cells depleted of ZWINT are unable to recruit ZW10 to kinetochores and consequently fail to activate the spindle assembly checkpoint in response to microtubule-disrupting agents. wikigenes.org This establishes a clear hierarchy where ZWINT acts as an upstream factor required for the proper localization and function of the RZZ complex.

Table 3: Summary of the ZW10 and ZWINT Interaction

AspectDescriptionReference
InteractionDirect protein-protein interaction. prospecbio.comwikipedia.org
ZW10 Binding DomainN-terminal domain of ZW10. wikigenes.org
Function of InteractionRecruitment and anchoring of ZW10 and the RZZ complex to the kinetochore. researchgate.netuniprot.orgwikigenes.org
Localization HierarchyZWINT localizes to the kinetochore prior to ZW10 during prophase. wikipedia.org
Functional ConsequenceEssential for spindle assembly checkpoint signaling. Depletion of ZWINT leads to checkpoint failure. wikigenes.org

MAD1-MAD2 Complex Recruitment

The Zeste White 10 (Zw10) protein, as a crucial component of the Rod-Zw10-Zwilch (RZZ) complex, plays a significant role in the spindle assembly checkpoint (SAC) by facilitating the recruitment of the MAD1-MAD2 complex to unattached kinetochores. sdbonline.orgresearchgate.net This recruitment is a critical step in the activation of the SAC, a surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. sdbonline.org

The RZZ complex is essential for the localization of MAD1 and MAD2 to the kinetochore. sdbonline.orgsdbonline.org Studies in Drosophila melanogaster and other metazoans have shown that in the absence of functional RZZ components, including Zw10, the recruitment of MAD1 and MAD2 to unattached kinetochores is significantly impaired. sdbonline.orgresearchgate.netrupress.org This indicates a hierarchical relationship where the RZZ complex acts upstream of MAD1-MAD2 in the kinetochore assembly pathway. sdbonline.org While the precise molecular mechanism of how the RZZ complex recruits MAD1-MAD2 is still under investigation, evidence suggests a potential physical association between the two complexes. sdbonline.org Co-immunoprecipitation experiments have shown that a fraction of the RZZ complex can associate with MAD1, supporting the idea that the recruitment function may be mediated by a direct or indirect physical linkage. sdbonline.org

The recruitment process is dynamic. At the start of mitosis, the RZZ complex, along with MAD1-MAD2, is recruited to unattached kinetochores. researchgate.net This localization is vital for the generation of the mitotic checkpoint complex (MCC), which inhibits the anaphase-promoting complex/cyclosome (APC/C) and thus prevents premature sister chromatid separation. sdbonline.org Once microtubules attach to the kinetochores, the RZZ complex and MAD1-MAD2 are removed, a process that contributes to the silencing of the SAC. sdbonline.orgoup.com

CAL1 and CENP-A Loading Machinery

Recent research has uncovered a significant interaction between Zw10 and the CENP-A loading machinery, specifically with the Drosophila centromere protein A (CENP-A) chaperone, CAL1. sdbonline.orgplos.orgbiorxiv.org CENP-A is a histone H3 variant that is a defining epigenetic feature of functional centromeres. sdbonline.orgbiorxiv.org Its deposition at centromeres is a critical process for kinetochore assembly and proper chromosome segregation. In Drosophila, CAL1 is the specific chaperone responsible for loading CENP-A onto centromeric chromatin during mitosis. sdbonline.orgbiorxiv.org

Studies have revealed a direct physical interaction between Zw10 and CAL1. plos.orgbiorxiv.orgplos.org Yeast two-hybrid screens and co-immunoprecipitation experiments have confirmed this interaction, identifying the C-terminus of CAL1 as the region that binds to Zw10. plos.orgbiorxiv.org This interaction is significant because it provides a direct link between the machinery responsible for centromere identity and the spindle assembly checkpoint. plos.orgsdbonline.org

The interaction between Zw10 and CAL1 appears to play a role in coordinating CENP-A loading with the progression of mitosis. plos.orgsdbonline.org Overexpression of CAL1 leads to increased levels of CENP-A at centromeres and can uncouple CENP-A loading from its strict mitotic timing. sdbonline.orgplos.orgbiorxiv.org Interestingly, CENP-A levels have been observed to inversely correlate with the duration of mitosis. sdbonline.orgplos.orgbiorxiv.org The interaction with Zw10, a key SAC component, suggests a feedback mechanism where the CENP-A loading status might be "sensed" by the SAC. sdbonline.org It is proposed that efficient CENP-A loading by CAL1 recruits Zw10 up to a certain threshold, which in turn influences SAC activity. sdbonline.org Depletion of Zw10 has been shown to reduce the loading of newly synthesized CENP-A at centromeres, further supporting the functional link between Zw10 and the CENP-A deposition pathway. biorxiv.org

Other Identified Protein Interaction Partners

Beyond its core interactions within the RZZ complex and its roles in recruiting SAC proteins and linking to CENP-A loading, Zw10 engages with a variety of other proteins, reflecting its diverse cellular functions in both mitosis and interphase.

Table 1: Other Identified Protein Interaction Partners of Zw10

Interacting ProteinFunction of InteractorContext of Interaction
Dynamitin (p50) A subunit of the dynactin complex.Facilitates the recruitment of the dynein-dynactin motor complex to kinetochores. oup.com The N-terminal region of Zw10 is the primary binding site for dynamitin. nih.gov This interaction is crucial for the transport of checkpoint proteins away from kinetochores to silence the SAC. embopress.org
Zwint-1 A kinetochore protein.Mediates the association of Zw10 with kinetochores. nih.govnih.gov The N-terminal region of Zw10 also interacts with Zwint-1. nih.gov
RINT-1 (Rad50-interacting protein) Involved in ER-to-Golgi trafficking and G2/M checkpoint control.Forms the NRZ complex with Zw10 and NBAS during interphase to regulate membrane trafficking between the ER and Golgi. oup.comembopress.orguniprot.org The interaction with RINT-1 is mutually exclusive with dynamitin binding to the N-terminus of Zw10. nih.gov
NBAS (Neuroblastoma amplified sequence) Component of the NRZ vesicle tethering complex.Forms the NRZ complex with Zw10 and RINT-1. uniprot.org
Syntaxin 18 Complex Components SNARE proteins involved in ER-Golgi transport (e.g., Use1p/p31, BNIP1/Syntaxin18).Zw10, as part of the NRZ complex, associates with this SNARE complex to regulate membrane trafficking. oup.comuniprot.org
Spindly A dynein-dynactin adaptor protein.Required for the transport of the RZZ complex and other SAC components from the kinetochore along spindle microtubules. biorxiv.org
CENP-C A component of the inner kinetochore.While a direct interaction is less characterized, the recruitment of the RZZ complex, including Zw10, to the kinetochore is dependent on inner centromere proteins like CENP-C. plos.org

During interphase, Zw10 is a component of the NRZ complex, alongside RINT-1 and NBAS. oup.comuniprot.org This complex functions as a vesicle tether, regulating membrane trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus by interacting with SNARE proteins like syntaxin 18. oup.comembopress.org

In mitosis, a key interactor is dynamitin , a subunit of the dynactin complex. oup.comnih.gov This interaction is fundamental for linking the RZZ complex to the dynein motor, which is responsible for stripping SAC proteins from attached kinetochores to silence the checkpoint. oup.comembopress.org The N-terminal region of Zw10 has been identified as the major binding site for dynamitin. nih.gov

The kinetochore protein Zwint-1 is responsible for recruiting the RZZ complex to the kinetochore. nih.govnih.gov The N-terminus of Zw10 is also implicated in this interaction. nih.gov Interestingly, the binding of dynamitin and RINT-1 to the N-terminal region of Zw10 is mutually exclusive, suggesting a mechanism for switching between its roles in membrane trafficking and mitotic checkpoint control. nih.gov

Cellular Localization and Dynamic Redistribution

Interphase Localization Patterns

During interphase, when the cell is not actively dividing, Zw10 protein is found in multiple cellular compartments, primarily associated with membrane-bound organelles and the cytosol.

This compound has been shown to localize to the endoplasmic reticulum (ER) during interphase. Studies have indicated that Zw10 is associated with membrane organization between the ER and the Golgi apparatus. Immunostaining patterns of Zw10 have been observed to be similar to those of the ER marker calnexin (B1179193). Furthermore, Zw10 extensively colocalizes with Syntaxin (B1175090) 18, an ER-localized t-SNARE protein involved in membrane trafficking. This association is part of a larger complex that includes RINT-1 and p31, known as the NRZ complex. The NRZ complex is connected to the Golgi and ER in mammalian cells and interacts with ER membrane SNARE proteins like Use1p/p31 and BNIP1/Syntaxin 18. The interaction between ZW10 and Syntaxin 18 is required for the proper organization of the Golgi apparatus.

In addition to the ER, this compound is also found at the Golgi apparatus during interphase. Subcellular fractionation studies have shown that Zw10 is enriched at Golgi membranes. Precise colocalization of Zw10 has been detected with Golgi markers such as β-coatomer protein, γ-adaptin, and N-acetylglucosaminyltransferase. The association between Zw10 and the Golgi apparatus is considered critical for cytoplasmic dynein function during interphase. Overexpression or suppression of Zw10 significantly disrupts membrane trafficking between the ER and Golgi, affecting the morphology of organelles in early secretory pathways. This disruption leads to the redistribution of various proteins, including tethering proteins in the cis-Golgi, integral membrane proteins in the ER-Golgi intermediate compartment (ERGIC), cis-Golgi integral membrane proteins, and cis-Golgi matrix proteins. The targeting of Zw10 to the perinuclear Golgi region has been shown to depend on the perinuclear accumulation of dynactin (B1176013), suggesting that dynactin regulates Zw10 localization to the Golgi.

During interphase, this compound is also present diffusely in the cytoplasm. In addition to its association with the ER and Golgi, Zw10 associates with specific interphase structures and regulates minus end-directed transport of Golgi, endosomes, and lysosomes. Additional Zw10-positive spots can be observed throughout the cell, suggesting association with vesicles. Zwint-1, a Zw10-interacting protein, has been implicated in vesicle exocytosis and interacts with Rab3c and SNAP25. The observation that Zw10 exists in an ER tethering complex supports a model where linear elements, potentially containing Zw10, dynamically interact with vesicles as they form clusters. This suggests a role for Zwint-1 and potentially Zw10 in membrane-related functions and vesicle transport during interphase.

Here is a summary of Zw10 interphase localization:

Cellular CompartmentKey Associations / ComplexesFunction in CompartmentResearch Findings
Endoplasmic Reticulum (ER)Syntaxin 18, RINT-1, p31 (NRZ complex)ER-Golgi trafficking, membrane organizationColocalizes with calnexin and Syntaxin 18; NRZ complex formation
Golgi Apparatus / Cis-GolgiDynein, DynactinER-Golgi trafficking, organelle morphologyEnriched at membranes; colocalizes with Golgi markers; required for Golgi integrity
CytosolDiffuse distributionInvolved in transport of endosomes and lysosomesObserved as diffuse staining and punctate spots
VesiclesPotentially with Zwint-1Vesicle transport, potentially exocytosisPunctate spots observed; Zwint-1 interaction with Rab3c and SNAP25

Mitotic Localization Dynamics

During mitosis, this compound undergoes a dramatic redistribution, primarily localizing to kinetochores and spindle microtubules, where it plays essential roles in chromosome segregation and spindle assembly checkpoint signaling.

As cells enter mitosis, this compound translocates from the cytoplasm to the kinetochores. This recruitment begins in prometaphase. Zw10 localizes to the kinetochore as part of the RZZ complex, which also includes ROD and Zwilch. The RZZ complex is recruited to kinetochores by Zwint-1. Studies have shown that Zwint-1 is critical for recruiting Zw10 to unattached kinetochores and specifies its kinetochore association through interaction with its N-terminal domain. Depletion of Zwint-1 abrogates the kinetochore localization of Zw10. Hec1 (NDC80), another kinetochore protein, is also involved in the sequential recruitment of Zwint-1 and Zw10 to kinetochores. Zwint-1 and Hec1 colocalize at kinetochores starting in prophase, with Zw10 joining them later in prometaphase. The recruitment of Zw10 to kinetochores is essential for the assembly of the dynein-dynactin and Mad1-Mad2 complexes, which are crucial for the spindle assembly checkpoint.

At metaphase, the localization of Zw10 becomes more complex. While still present at kinetochores, Zw10 is also observed to associate with spindle microtubules, particularly at the spindle poles. In Drosophila, Zw10 has been shown to colocalize with a subset of spindle microtubules, suggesting an association with kinetochore microtubules (kMTs). This movement from kinetochores onto kMTs at metaphase appears to be influenced by tension across the chromosomes. In cells with bipolar tension, Zw10 migrates off the kinetochores onto attached kMTs, whereas it remains on the kinetochores of univalents attached to only a single spindle pole. This dynamic redistribution between kinetochores and kMTs is thought to be important for the spindle assembly checkpoint and the sensing of tension. At anaphase onset, Zw10 relocalizes to the kinetochore region of separating sister chromatids.

Here is a summary of Zw10 mitotic localization dynamics:

Mitotic StagePrimary Localization SitesAssociated Complexes / ProteinsKey FunctionResearch Findings
PrometaphaseKinetochoresRZZ complex (ROD, Zwilch), Zwint-1, Hec1Kinetochore recruitment, SAC signaling initiation, dynein/dynactin recruitmentTranslocates from cytoplasm; recruitment by Zwint-1 and Hec1; forms RZZ complex
MetaphaseKinetochores, Spindle Microtubules (kMTs), Spindle PolesRZZ complex, Dynein, DynactinSAC function, tension sensing, potential transport along kMTsMoves onto kMTs in a tension-dependent manner; observed at spindle poles
Anaphase OnsetKinetochores of separating chromatidsRZZ complex, Dynein, DynactinContinued SAC function, chromosome movement coordinationRelocalizes to kinetochore region of separating chromosomes

Table 1: Key Interacting Proteins and Complexes of this compound

Protein/Complex NameAssociated with Zw10 During:Role in Zw10 Function / Localization
NRZ complexInterphaseInvolved in ER-Golgi membrane trafficking
RZZ complexMitosisKinetochore recruitment, SAC signaling, dynein/dynactin recruitment
Syntaxin 18InterphaseER-localized t-SNARE, part of NRZ complex
RINT-1InterphasePart of NRZ complex, involved in ER-Golgi trafficking
DyneinInterphase and MitosisMicrotubule motor, involved in organelle transport and kinetochore function
DynactinInterphase and MitosisDynein accessory complex, targets dynein to membranes and kinetochores
ROD (KNTC1)MitosisComponent of RZZ complex, essential for SAC and chromosome segregation
ZwilchMitosisComponent of RZZ complex, required for kinetochore function
Zwint-1MitosisRecruits RZZ complex and Zw10 to kinetochores
Hec1 (NDC80)MitosisComponent of NDC80 complex, involved in kinetochore-microtubule attachment and Zwint-1/Zw10 recruitment
Mad1MitosisSAC component, recruited to kinetochores by RZZ/Zw10
Mad2MitosisSAC component, recruited to kinetochores by RZZ/Zw10

Table 2: PubChem CIDs and Other Identifiers for Mentioned Compounds and Proteins

NamePubChem CID (if available)Other Relevant Identifier(s) (e.g., UniProt ID, Gene ID)
This compound253824Human UniProt: O43264
Syntaxin 18N/AHuman Gene ID: 9497
RINT-1N/AInterPro: IPR007528
Dynamitin (DCTN2)N/AHuman UniProt: Q13561, Human Gene ID: 10540
ROD (KNTC1)N/AHuman UniProt: P50748, Human Gene ID: 9735
ZwilchN/AHuman UniProt: Q9H900, Human Gene ID: 55055
Zwint-1N/AHuman UniProt: O95229, Human Gene ID: 11130
Hec1 (NDC80)N/AHuman UniProt: O14777, Human Gene ID: 10403
Mad1N/AN/A
Mad2N/AN/A
Cytoplasmic dyneinN/AHuman UniProt (Heavy Chain 1): Q14204

The this compound is a highly conserved protein essential for accurate chromosome segregation during cell division in various organisms, including Drosophila, Caenorhabditis elegans, Arabidopsis thaliana, mice, and humans. nih.govnih.govmarrvel.orgescholarship.org It plays a crucial role in the mitotic checkpoint, a surveillance mechanism that prevents premature entry into anaphase until all chromosomes are properly attached to the spindle microtubules. marrvel.orgwikipedia.orgebi.ac.uk Mutations in the gene encoding Zw10 can lead to chromosome mis-segregation and aneuploidy. nih.govnih.govmarrvel.orgnih.govoup.com

This compound exhibits a dynamic localization pattern throughout the cell cycle. marrvel.orgescholarship.orgnih.govoup.combiologists.comuniprot.orggenecards.org Its localization changes significantly as the cell progresses through different stages of mitosis. marrvel.orgescholarship.orgnih.govoup.combiologists.comuniprot.orggenecards.org

During interphase, Zw10 is primarily found in the cytoplasm, often diffusely distributed. oup.combiologists.comuniprot.orggenecards.org It has also been observed to localize to the endoplasmic reticulum (ER) and Golgi apparatus during interphase, participating in membrane trafficking processes. ebi.ac.ukoup.comuniprot.orggenecards.orgnih.govwikigenes.org

As the cell enters prometaphase, Zw10 migrates into the nuclear zone and becomes associated with the kinetochores, multiprotein complexes assembled on the centromeres of chromosomes. wikipedia.orgnih.govoup.combiologists.comuniprot.orggenecards.orgsemanticscholar.org At metaphase, Zw10 is detected at both the kinetochores and, more prominently, on the spindle, particularly at the spindle poles and along kinetochore microtubules. nih.govescholarship.orgwikipedia.orgnih.govbiologists.comuniprot.orggenecards.orgsemanticscholar.org

Anaphase Relocalization and Spindle Pole Accumulation

A notable redistribution of Zw10 occurs at the onset of anaphase. escholarship.orgnih.govbiologists.comsemanticscholar.org Upon anaphase onset, Zw10 rapidly relocalizes to the region at or near the kinetochores of the separating chromosomes. escholarship.orgnih.govoup.combiologists.comsemanticscholar.org This association with segregating kinetochores persists into early anaphase. uniprot.org In late anaphase and telophase, Zw10 has been observed to accumulate at the spindle midzone. uniprot.orgsemanticscholar.org

The dynamic relocalization of Zw10 during anaphase is crucial for proper chromosome segregation. nih.govbiologists.com In Drosophila mutants with defects in chromosome segregation, Zw10 does not properly associate with lagging chromosomes that remain at the metaphase plate. nih.gov

Correlation with Microtubule Attachment and Tension Sensing

Zw10's localization is closely correlated with microtubule attachment and is implicated in tension sensing at the kinetochore. nih.govnih.govmarrvel.orgescholarship.orgsemanticscholar.orgrupress.orgrupress.org Evidence suggests that Zw10 acts at the kinetochore as part of a tension-sensing checkpoint that ensures anaphase onset is dependent on bipolar tension across all centromeres. nih.govnih.govmarrvel.orgescholarship.orgrupress.org

At metaphase I in Drosophila male meiosis, Zw10 appears to move from the centromere/kinetochores of bivalent chromosomes under bipolar tension to the attached kinetochore microtubules. nih.govsemanticscholar.org However, in the same cell, Zw10 remains at the centromere/kinetochore of univalents that are only attached to a single spindle pole. nih.govsemanticscholar.org This differential localization based on tension suggests that the movement of Zw10 between chromosomes and the spindle during the cell cycle might provide a physical basis for tension measurement. nih.govsemanticscholar.org

ZW10 is a component of the RZZ complex (Rod-Zw10-Zwilch), which is essential for the recruitment of cytoplasmic dynein and dynactin to the kinetochore. ebi.ac.uknih.govrupress.orgmolbiolcell.orgrupress.org Dynein is a motor protein involved in transporting proteins, including spindle assembly checkpoint components, from kinetochores to spindle poles. rupress.org This transport is important for silencing the spindle assembly checkpoint once proper microtubule attachment and tension are established. ebi.ac.ukrupress.org

Disruptions in Zw10 function, such as mutations or depletion, lead to defects consistent with a failure in tension sensing and checkpoint control, including lagging chromosomes and premature sister chromatid separation in the presence of microtubule poisons. nih.govnih.govmarrvel.orgnih.govbiologists.commolbiolcell.org

Functional Roles in Cellular Homeostasis

Regulation of the Mitotic Spindle Assembly Checkpoint (SAC)

The spindle assembly checkpoint is a sophisticated cellular surveillance system that ensures the high fidelity of chromosome segregation during mitosis. nih.gov It prevents the premature separation of sister chromatids by delaying the onset of anaphase until every chromosome is correctly attached to the microtubules of the mitotic spindle. ZW10, in concert with the proteins Rough Deal (ROD) and Zwilch, forms the RZZ complex, which is a cornerstone of the SAC machinery in metazoans. semanticscholar.orgnih.gov

Kinetochore-Microtubule Attachment Monitoring

The primary function of the SAC is to monitor the attachment status of kinetochores, the complex protein structures assembled on the centromeres of chromosomes. nih.gov ZW10 localizes to kinetochores that have not yet attached to spindle microtubules. semanticscholar.org Its recruitment to these unattached kinetochores is dependent on the kinetochore protein Zwint-1. semanticscholar.orgresearchgate.net By residing at these unattached sites, the ZW10-containing RZZ complex acts as a sensor, signaling the presence of chromosomes that are not yet properly aligned and ready for segregation. This monitoring function is the first step in initiating the checkpoint signal that halts mitotic progression. semanticscholar.org

Initiation and Maintenance of Checkpoint Signaling

Upon detecting unattached kinetochores, the ZW10-containing RZZ complex plays a direct role in initiating and sustaining the "stop anaphase" signal. semanticscholar.org A critical function of the RZZ complex is to recruit the Mad1-Mad2 protein complex to these unattached kinetochores. semanticscholar.orgjst.go.jp The kinetochore-bound Mad1-Mad2 complex then acts as a template to catalyze a conformational change in cytosolic Mad2, leading to its activation. semanticscholar.org This activated Mad2 is a key component of the diffusible inhibitory signal that spreads throughout the cell to halt the cell cycle. semanticscholar.org Depletion of ZW10 prevents the stable association of the Mad1-Mad2 complex with kinetochores, thereby abrogating the checkpoint signal and leading to premature anaphase entry and chromosome missegregation. nih.govsemanticscholar.org

FindingOrganism/SystemSignificance
ZW10, as part of the RZZ complex, is essential for the stable binding of the Mad1-Mad2 complex to unattached kinetochores.Human cells, Xenopus egg extractsEstablishes ZW10 as a critical upstream regulator for the initiation of the SAC signaling cascade. semanticscholar.org
Knockdown of Zw10 impairs Mad2 recruitment to kinetochores, leading to a weakened SAC.Mouse oocytesHighlights the conserved and essential role of ZW10 in maintaining checkpoint integrity during meiosis. nih.gov
The RZZ complex is required to tether Mad1-Mad2 at kinetochores to sustain a prolonged SAC arrest.Human cellsDemonstrates the role of ZW10 in maintaining the checkpoint signal over time, which is crucial when spindle defects persist.

Mechanisms of Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition

The ultimate target of the spindle assembly checkpoint is the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that triggers the onset of anaphase by marking key proteins, such as securin and cyclin B, for destruction. nih.gov The SAC inhibits the APC/C through the generation of the Mitotic Checkpoint Complex (MCC), which is composed of BubR1, Bub3, Mad2, and the APC/C co-activator Cdc20. nih.gov

ZW10's role in APC/C inhibition is indirect but indispensable. By facilitating the recruitment of the Mad1-Mad2 complex to unattached kinetochores, the ZW10-containing RZZ complex is crucial for the catalytic generation of the MCC. semanticscholar.orgjst.go.jp The activated Mad2, generated at the kinetochore, binds to Cdc20, sequestering it in the MCC and thereby preventing it from activating the APC/C. nih.gov Therefore, ZW10 acts as a linker between the structural components of the unattached kinetochore and the catalytic machinery that assembles the direct inhibitor of the APC/C. semanticscholar.org Without ZW10, the production of the MCC is severely impaired, leading to inappropriate APC/C activation and genomic instability. nih.govsemanticscholar.org

ComponentRole in APC/C Inhibition
ZW10 (within RZZ complex) Essential for recruiting the Mad1-Mad2 complex to unattached kinetochores. semanticscholar.orgjst.go.jp
Mad1-Mad2 Complex Catalyzes the conversion of Mad2 to its active, inhibitory conformation. semanticscholar.org
Mitotic Checkpoint Complex (MCC) The direct inhibitor of the APC/C, sequestering the co-activator Cdc20. nih.gov
Anaphase-Promoting Complex/Cyclosome (APC/C) The E3 ubiquitin ligase whose inhibition by the MCC prevents premature anaphase onset. nih.gov

Role in Dynein-Mediated Checkpoint Silencing and Protein Removal

Once all chromosomes have achieved proper bipolar attachment to the spindle, the SAC must be silenced to allow anaphase to proceed. ZW10 plays a pivotal role in this silencing process by recruiting the dynein-dynactin motor complex to the kinetochores. nih.govresearchgate.net The interaction between ZW10 and the p50/dynamitin subunit of the dynactin (B1176013) complex is crucial for this recruitment. oup.com

Upon microtubule attachment, the dynein motor, anchored to the kinetochore via the RZZ complex, transports checkpoint proteins, including Mad1 and Mad2, away from the kinetochore along microtubule tracks towards the spindle poles. nih.govjst.go.jp This stripping of checkpoint components from the kinetochore terminates the production of the inhibitory MCC signal, thereby silencing the checkpoint. nih.gov This allows for the activation of the APC/C and the subsequent progression into anaphase. Thus, ZW10 has a dual role: it is essential for establishing the checkpoint signal at unattached kinetochores and is also required for the subsequent silencing of that signal once proper attachments are made. semanticscholar.orgnih.gov

Contributions to Membrane Trafficking and Organelle Dynamics

Beyond its well-established role in mitosis, ZW10 has an equally important, albeit less conspicuous, function during interphase in the regulation of membrane trafficking. nih.govresearchgate.net This dual functionality is a testament to its ability to engage with different protein complexes depending on the cellular context. nih.gov During interphase, ZW10 is found in the cytoplasm, as well as associated with the endoplasmic reticulum (ER) and the Golgi apparatus. jst.go.jpnih.gov

Endoplasmic Reticulum-Golgi Vesicle-Mediated Transport

ZW10 is a key player in the vesicular transport of cargo between the ER and the Golgi apparatus. jst.go.jpnih.gov It participates in a large protein complex that includes syntaxin (B1175090) 18, an ER-localized t-SNARE (target soluble N-ethylmaleimide-sensitive factor attachment protein receptor) that is implicated in membrane fusion events in this pathway. researchgate.netnih.gov Within this larger complex, ZW10 forms a stable subcomplex with RINT-1 (Rad50-interacting protein) and p31. jst.go.jpnih.gov

Experimental evidence from overexpression, microinjection, and knockdown studies has confirmed that ZW10 is essential for efficient ER-to-Golgi transport. jst.go.jpnih.gov Disruption of ZW10 function, either through RNA interference or the introduction of dominant-negative mutants, leads to the dispersal of the Golgi apparatus, a hallmark of defects in this transport pathway. nih.govresearchgate.net This role appears to be related to SNARE-mediated membrane sorting, highlighting an unexpected function for a protein initially characterized as a mitotic checkpoint component. nih.govresearchgate.net

Experimental ApproachObservationImplication for ER-Golgi Transport
ZW10 RNA interference (RNAi)Dispersal of Golgi apparatus, endosomes, and lysosomes.ZW10 is necessary for the structural integrity and organization of these organelles, likely through its role in membrane transport. researchgate.net
Overexpression of dominant-negative ZW10Dispersal of Golgi apparatus.Confirms that functional ZW10 is required for maintaining the normal structure of the Golgi. nih.gov
Immunoprecipitation from interphase cell extractsZW10 forms a complex with syntaxin 18, RINT-1, and p31.Places ZW10 within the core machinery of SNARE-mediated vesicle fusion between the ER and Golgi. jst.go.jpnih.gov

Retrograde Transport Pathways

The Zeste White 10 (ZW10) protein is a key regulator of retrograde transport pathways, a process essential for cellular homeostasis. This function is intrinsically linked to its role as an anchor for the cytoplasmic dynein motor complex. nih.gov ZW10 facilitates the minus-end-directed movement of various intracellular components along microtubules. nih.govoup.com This activity is crucial for the proper positioning and function of several organelles.

Research has demonstrated that ZW10's involvement in retrograde transport is mediated through its interaction with the dynactin complex, specifically the p50/dynamitin subunit. oup.comnih.gov This interaction is fundamental for the recruitment of the dynein-dynactin motor to its cargo. nih.gov Experimental evidence from studies involving the depletion or overexpression of ZW10 has consistently shown disruptions in the transport of vesicles between the Endoplasmic Reticulum (ER) and the Golgi apparatus. oup.comnih.gov

Furthermore, ZW10 is a component of the NRZ vesicle tethering complex, which also includes NAG and RINT1. This complex plays a role in Golgi-to-ER retrograde vesicle trafficking. oup.com The NRZ complex, in conjunction with ER-localized Q-SNAREs, is involved in the tethering and fusion of Golgi-derived COPI transport vesicles to the ER. oup.com The precise function of ZW10 within this complex is still under investigation, but it is thought to potentially control vesicle movement along microtubules via its interaction with dynein. oup.com

The significance of ZW10 in retrograde transport is underscored by the observation that its disruption leads to a significant decrease in the number of minus-end-directed vesicle movements. oup.com This highlights ZW10's critical role in maintaining the directional flow of materials within the cell, which is vital for the integrity and function of the endomembrane system.

Golgi Apparatus Organization and Morphology Maintenance

ZW10 protein plays a critical role in maintaining the structural integrity and organization of the Golgi apparatus. oup.com The proper morphology of the Golgi, typically a series of stacked cisternae located near the cell center, is dependent on continuous retrograde transport along microtubules, a process in which ZW10 is intimately involved. nih.gov

The mechanism by which ZW10 maintains Golgi organization is linked to its function in recruiting the dynein-dynactin motor complex to Golgi membranes. nih.govnih.gov This recruitment is essential for the movement of Golgi elements towards the minus ends of microtubules, which are typically oriented towards the centrosome. oup.com In the absence of functional ZW10, this transport is impaired, leading to the observed fragmentation and dispersal. nih.gov Electron microscopy studies have revealed that cells with reduced ZW10 levels exhibit mini-Golgi stacks with significantly shorter cisternae. nih.gov

Interestingly, the amount of ZW10 associated with dynactin is greater in cells where ZW10 is localized to the Golgi, and the targeting of ZW10 to the perinuclear Golgi region is dependent on the accumulation of dynactin in this area. nih.gov This suggests a reciprocal relationship where dynactin regulates ZW10 localization to the Golgi, which in turn is necessary for the dynein-mediated organization of the organelle.

Experimental ConditionEffect on Golgi MorphologyReference(s)
ZW10 RNAiGolgi dispersal and fragmentation nih.govnih.gov
Anti-ZW10 antibody microinjectionGolgi dispersal nih.govnih.gov
Dominant-negative ZW10 expressionGolgi dispersal nih.gov
Reduced ZW10 expressionPresence of mini-Golgi stacks with shorter cisternae nih.gov

Endosome and Lysosome Distribution

The proper intracellular distribution of endosomes and lysosomes is crucial for their functions in nutrient uptake, signaling, and degradation. This compound is a key factor in regulating the positioning of these organelles, primarily through its role in facilitating their transport along microtubules. nih.gov

This effect on organelle motility is attributed to ZW10's role in linking the dynein-dynactin motor complex to these vesicular structures. nih.govnih.gov By mediating the attachment of dynein to endosomes and lysosomes, ZW10 enables their transport towards the minus ends of microtubules, which are concentrated at the cell center. nih.govoup.com In the absence of functional ZW10, this transport is inhibited, leading to a more scattered distribution of these organelles throughout the cytoplasm. nih.gov

The coordinated movement of endosomes and lysosomes is vital for various cellular processes, including the maturation of endosomes and the delivery of cargo to lysosomes for degradation. wpmucdn.com The dispersal of these organelles upon ZW10 depletion underscores the importance of ZW10 in maintaining the spatial organization of the endo-lysosomal system and, consequently, its functional integrity. nih.gov

OrganelleEffect of ZW10 DepletionUnderlying MechanismReference(s)
EndosomesDispersal from perinuclear regionDecreased frequency of minus-end-directed movement nih.gov
LysosomesDispersal from perinuclear regionDecreased frequency of minus-end-directed movement nih.gov

Involvement in Cytokinesis

While ZW10 is well-established as a mitotic checkpoint protein, emerging evidence indicates its direct involvement in the physical process of cytokinesis, the final stage of cell division that partitions the cytoplasm of a single cell into two daughter cells.

Cleavage Furrow Ingression Mechanisms

Successful cytokinesis in animal cells relies on the formation and ingression of a cleavage furrow, which is driven by the contraction of an actomyosin (B1167339) ring. ed.ac.uk Recent studies in Drosophila have revealed that ZW10 is essential for the completion of cleavage furrow ingression.

In spermatocytes lacking functional ZW10, the initial stages of cytokinesis, including the assembly of the central spindle and the contractile ring, appear normal. researchgate.net However, the ingression of the cleavage furrow is incomplete. The furrow begins to form but then halts prematurely and eventually regresses, leading to a failure of cytokinesis and the formation of binucleate cells. researchgate.net

This phenotype suggests that while ZW10 is not required for the initiation of furrowing, it plays a crucial role in the later stages of furrow deepening and completion. The failure of furrow ingression in the absence of ZW10 is thought to be a consequence of reduced membrane addition to the cleavage site. researchgate.net As the contractile ring constricts, new membrane must be inserted into the furrow to accommodate the increase in surface area. semanticscholar.org

Plasma Membrane Formation during Cell Division

The process of cytokinesis requires a significant expansion of the plasma membrane at the cleavage furrow to enclose the two nascent daughter cells. ed.ac.uksemanticscholar.org This is accomplished through the targeted delivery and fusion of intracellular vesicles to the equatorial plasma membrane. ed.ac.uk ZW10's role in membrane trafficking appears to be central to this process.

ZW10's established function in regulating vesicle transport between the ER and Golgi, as well as its involvement in dynein-mediated transport, positions it as a key player in directing the flow of membrane vesicles to the cleavage furrow. nih.govoup.comnih.gov Although the precise identity of the vesicles transported by ZW10 during cytokinesis is not fully elucidated, its general role in membrane trafficking is critical for providing the necessary membrane components for the expanding plasma membrane at the division site.

Regulatory Mechanisms Governing Zw10 Protein Activity

Control of Zw10 Protein Abundance and Stability

Proteasomal Degradation Pathways

The ubiquitin-proteasome system (UPS) is a primary pathway for targeted protein degradation in eukaryotic cells. Proteins marked for degradation are covalently modified by the attachment of ubiquitin molecules, a process facilitated by a cascade of enzymes including E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. mdpi.comwikipedia.org The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. mdpi.com

ZWINT, a protein that interacts with ZW10 and is crucial for its kinetochore localization, is a target of proteasomal degradation. nih.gov Treatment with the proteasome inhibitor MG132 has been shown to elevate the levels of Zwint-1, indicating its degradation via the ubiquitin-proteasome pathway. nih.gov

Regulation by E3 Ubiquitin Ligases (e.g., TRIM17 affecting ZWINT)

E3 ubiquitin ligases play a critical role in determining substrate specificity within the UPS. mdpi.comwikipedia.org Tripartite motif-containing protein 17 (TRIM17) is an E3 ubiquitin ligase that has been demonstrated to regulate the stability of ZWINT. proteinatlas.orguniprot.orggenecards.orgspandidos-publications.comuniprot.orge-century.usnih.govnih.gov TRIM17 stimulates the degradation of kinetochore ZWINT in a proteasome-dependent manner. proteinatlas.orguniprot.orggenecards.orgspandidos-publications.comuniprot.orge-century.us This degradation of ZWINT by TRIM17 contributes to the negative regulation of cell proliferation. proteinatlas.orguniprot.orggenecards.orguniprot.org The interaction between TRIM17 and ZWINT is mediated through the coiled-coil domain of TRIM17. spandidos-publications.com

Another E3 ubiquitin ligase complex, the anaphase-promoting complex/cyclosome (APC/C), in conjunction with its activator Cdc20, also promotes the ubiquitination and subsequent degradation of Zwint-1. nih.govresearchgate.net This APC/C-Cdc20-mediated degradation of Zwint-1 is dependent on a D-box motif within Zwint-1 and is important for controlling Zwint-1 stability during the cell cycle. nih.gov

Summary of E3 Ubiquitin Ligases Regulating ZWINT Stability

E3 Ubiquitin LigaseTarget ProteinDegradation PathwayEffect on Target StabilityBiological Process Affected
TRIM17ZWINTProteasomal DegradationDecreasedNegative regulation of cell proliferation
APC/C-Cdc20ZWINTProteasomal DegradationDecreasedRegulation of spindle assembly during cell cycle

Regulation of Zw10 Complex Assembly and Disassembly

Zw10 functions within distinct protein complexes that are assembled and disassembled in a cell cycle-dependent manner, reflecting its dual roles in interphase and mitosis. During interphase, Zw10 is a component of the NRZ complex, along with NBAS and RINT1/TIP20L. uniprot.orgresearchgate.net This complex is involved in regulating membrane trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus. uniprot.orgresearchgate.netoup.com In mitosis, Zw10 is part of the RZZ complex, which consists of ROD, Zwilch, and ZW10. uniprot.orgoup.comsdbonline.orgnih.govwikipedia.orgnih.gov The RZZ complex is crucial for the spindle assembly checkpoint (SAC) and the recruitment of key SAC components like Mad1-Mad2 and the motor protein complex dynein-dynactin to unattached kinetochores. uniprot.orgoup.comsdbonline.orgnih.govnih.gov

The assembly of the RZZ complex at kinetochores is regulated by other proteins. ZWINT is critical for recruiting ZW10 to unattached kinetochores. nih.gov Additionally, Bub1 is required for the localization of the RZZ complex to kinetochores. oup.com CAL1 has also been identified as an interactor of ZW10 and serves as an anchor for RZZ recruitment at centromeres. sdbonline.orgplos.orgplos.orgnih.gov

Disassembly of the RZZ complex from kinetochores is also tightly regulated. As kinetochores are captured by microtubules, Polo-like kinase 1 (PLK1) phosphorylates ZW10. nih.govoup.com This phosphorylation event is thought to disrupt the interaction between ZW10 and Zwint1, likely contributing to the removal of checkpoint complexes from the kinetochore, potentially in cooperation with Spindly. nih.govoup.com Despite these findings, the precise molecular mechanisms governing the assembly and disassembly of Zw10-containing complexes throughout the cell cycle are not yet fully elucidated. oup.com

Zw10-Containing Protein Complexes and Their Functions

Complex NameComponentsCell Cycle PhasePrimary Function
NRZ ComplexZW10, NBAS, RINT1/TIP20LInterphaseMembrane trafficking (ER-Golgi)
RZZ ComplexZW10, ROD, ZwilchMitosisSpindle Assembly Checkpoint (SAC), Kinetochore recruitment of SAC proteins and dynein-dynactin

Conformational Changes and Activity Modulation

Changes in protein conformation are a fundamental mechanism for modulating protein activity. While direct detailed studies on the specific conformational changes of this compound itself and how they directly impact its activity are limited in the provided search results, the principle of conformational equilibrium affecting protein function is well-established in protein regulation. chemrxiv.org

Indirect evidence suggests that post-translational modifications, such as phosphorylation by PLK1, can induce changes that affect Zw10's interactions and localization, thereby modulating its activity within the RZZ complex during mitotic progression. nih.govoup.com The phosphorylation of ZW10 by PLK1 is proposed to disrupt its interaction with Zwint1, which is directly linked to the disassembly of the RZZ complex from kinetochores and the silencing of the SAC. nih.govoup.com This indicates that localized structural changes or altered binding affinities induced by phosphorylation play a crucial role in modulating Zw10's function in the context of the SAC. However, the full extent to which conformational changes are elicited by post-translational modifications and how they regulate individual Zw10 complex assembly and dynamics remains an area requiring further exploration. oup.com

Interplay with Cellular Signaling Pathways

Zw10 is a key player in the spindle assembly checkpoint (SAC), a critical signaling pathway that ensures accurate chromosome segregation during mitosis. researchgate.netoup.comsdbonline.orgnih.govresearchgate.netnih.gov The RZZ complex, containing Zw10, is a central component of the SAC, which prevents premature entry into anaphase until all chromosomes are properly attached to spindle microtubules. sdbonline.orgnih.govnih.gov This checkpoint signaling is essential for maintaining genomic stability. uniprot.orgsdbonline.orgnih.gov

Beyond its well-defined role in the SAC, Zwint, an interacting partner of Zw10, has been implicated in other signaling pathways, including the AMPK signaling pathway. spandidos-publications.com Furthermore, analysis of ZWINT expression has shown associations with pathways related to cellular metabolism, biosynthesis, DNA repair, the mitotic spindle, the G2M checkpoint, and E2F targets, and it may be linked to CDK1 signaling pathways. nih.gov While these associations are primarily related to ZWINT, given the close interaction between Zwint and Zw10, these signaling pathways could potentially influence or be influenced by Zw10 complex function.

Additionally, E3 ubiquitin ligases, including TRIM proteins like TRIM17, are broadly involved in regulating diverse cellular processes through ubiquitination, including intracellular signaling. wikipedia.orgnih.gov TRIM17 itself has been shown to regulate the activity of NFAT transcription factors NFATC3 and NFATC4 by preventing their nuclear localization. uniprot.orguniprot.org This highlights the broader involvement of Zw10-interacting proteins and their regulators in various cellular signaling networks.

Compound Names and PubChem CIDs

NameTypePubChem CIDNotes
Z-Val-Glu-Ile-Asp-AFCSubstrate253824Also referred to as "this compound; PASE-6 SUBSTRATE III". Used in assays.
MG132Inhibitor445639Proteasome inhibitor.
CycloheximideInhibitor6197Protein synthesis inhibitor.
TRIM17Protein51127This appears to be the GeneID, not a small molecule CID.
ZWINTProteinNot foundNo specific PubChem CID for the protein.
ZW10ProteinNot foundNo specific PubChem CID for the protein.
UbiquitinProteinNot foundNo specific PubChem CID for the protein.
Cdc20ProteinNot foundNo specific PubChem CID for the protein.
PLK1ProteinNot foundNo specific PubChem CID for the protein.
RODProteinNot foundNo specific PubChem CID for the protein.
ZwilchProteinNot foundNo specific PubChem CID for the protein.
NBASProteinNot foundNo specific PubChem CID for the protein.
RINT1/TIP20LProteinNot foundNo specific PubChem CID for the protein.
CAL1ProteinNot foundNo specific PubChem CID for the protein.
Mad1, Mad2, Bub1ProteinsNot foundNo specific PubChem CID for these proteins.
SpindlyProteinNot foundNo specific PubChem CID for the protein.
Dynein, Dynactin (B1176013)ProteinsNot foundNo specific PubChem CID for these protein complexes.
NDC80ProteinNot foundNo specific PubChem CID for the protein.
CDK1ProteinNot foundNo specific PubChem CID for the protein.

Implications in Cellular Dysfunction and Disease Models

Consequences of Aberrant Zw10 Function in Chromosome Segregation

Zw10 is a key component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome alignment and attachment to spindle microtubules before the onset of anaphase. nih.govnih.gov Its function is essential for preventing premature mitotic exit and ensuring accurate segregation of sister chromatids. genecards.orgnih.gov

Induction of Aneuploidy and Genomic Instability

Mutations or depletion of Zw10 lead to profound defects in chromosome segregation, resulting in high levels of aneuploidy. researchgate.netresearchgate.net Aneuploidy, the presence of an abnormal number of chromosomes, is a hallmark of genomic instability and is frequently observed in various pathologies, particularly cancer. nih.govoup.comaacrjournals.org Studies in Drosophila have shown that zw10 mutant embryos and larval neuroblasts exhibit a high frequency of aneuploid cells. researchgate.netresearchgate.net Aberrant anaphase figures, characterized by lagging chromosomes remaining near the metaphase plate, are commonly observed in cells with compromised Zw10 function. researchgate.netresearchgate.net This failure in proper chromosome distribution contributes directly to the generation of aneuploid daughter cells. researchgate.netresearchgate.net

The RZZ complex, composed of Rough-Deal (Rod), Zw10, and Zwilch, plays a central role in the SAC. sdbonline.orgmolbiolcell.org Mutations in the genes encoding these proteins cause similar phenotypes, including high frequencies of aneuploidy and anaphase aberrations like lagging chromatids. molbiolcell.orgjst.go.jp This complex is crucial for recruiting Mad1-Mad2 and the microtubule motor protein dynein to unattached kinetochores, processes essential for SAC activation and subsequent chromosome segregation. sdbonline.orgmolbiolcell.orgjst.go.jp

Mechanistic Links to Developmental Abnormalities in Model Organisms

Studies in model organisms, particularly Drosophila melanogaster, have provided significant insights into the mechanistic links between aberrant Zw10 function and developmental abnormalities. Mutations in the zw10 gene in Drosophila disrupt the accuracy of chromosome segregation in various cell types throughout development. researchgate.netresearchgate.net This disruption leads to high levels of aneuploidy, which can have catastrophic effects on an organism or its offspring. researchgate.netoup.com

Zw10's role in recruiting the dynein-dynactin complex to kinetochores is crucial for proper chromosome movement and SAC function. jst.go.jpsdbonline.org Mutations in zw10 abolish the ability of dynein to localize to kinetochores. sdbonline.org While Zw10 is not essential for initial microtubule capture or chromosome congression to the metaphase plate, its role at the kinetochore is important for coordinating chromosome separation and poleward movement at anaphase onset. sdbonline.org Defects in these processes due to aberrant Zw10 function can contribute to developmental defects observed in mutant organisms.

Furthermore, studies in mouse oocytes have shown that Zw10 is localized at the kinetochore and is required for SAC activation during meiotic maturation. nih.gov Knockdown of Zw10 in mouse oocytes leads to precocious polar body extrusion by impairing Mad2 recruitment at kinetochores. nih.gov It also impairs chromosome alignment and kinetochore-microtubule attachment, increasing the incidence of aneuploidy, and Zw10 expression decreases with maternal age, suggesting an association with age-related aneuploidy. nih.gov These findings highlight the importance of Zw10 in ensuring accurate chromosome segregation during meiosis, a process critical for proper embryonic development.

Cellular Dysfunctions in Cancer Cell Models Associated with Mitotic Defects

Aneuploidy and chromosomal instability (CIN) are hallmarks of cancer. nih.govoup.comaacrjournals.org Errors in mitosis can lead to aneuploidy and CIN, which are linked to tumorigenesis. oup.com Defects in proteins involved in kinetochore function and chromatid segregation, such as Zw10, are likely to contribute to aneuploidy in human cancers. aacrjournals.org

Mutational screening in human colorectal cancers has identified mutations in ZW10 that may contribute to CIN. oncotarget.comresearchgate.net Studies have shown that inhibition of ZW10, along with other genes like INCENP and ZWINT-1, in mitotic cells can result in centromere separation, chromosome aneuploidy, and micronuclei formation. genecards.org

Research using cancer cell models, such as HeLa cells, has demonstrated the consequences of disrupting Zw10 function. Injection of anti-ZW10 antibodies into HeLa cells causes mitotic abnormalities and bypasses a nocodazole-induced mitotic block, similar to phenotypes seen in Drosophilazw10 mutants. molbiolcell.org Cells defective for human Zw10 and Rod divide with lagging chromosomes, and these proteins are essential components of the mitotic checkpoint, as cells lacking them at kinetochores fail to arrest in mitosis when exposed to microtubule inhibitors. nih.govgraduate-studies-in-cancer-research.orgresearchgate.net

Overexpression of miR-155, an oncogenic miRNA, has been shown to promote aneuploidy at the onset of transformation by targeting SAC proteins, including ZW10, in osteosarcoma cells (U2OS) and normal human dermal fibroblasts. oncotarget.com This targeting compromises chromosome alignment at the metaphase plate and can lead to defective chromosome congression. oncotarget.com

Pathological Manifestations from Dysregulated Membrane Trafficking

Beyond its well-established role in mitosis, Zw10 is also involved in membrane trafficking during interphase. oup.comresearchgate.netnih.govnih.gov This function is mediated through its association with the NRZ complex (composed of NBAS, RINT1, and Zw10), which interacts with SNARE proteins at the endoplasmic reticulum (ER). uniprot.org Dysregulation of this interphase function of Zw10 can lead to pathological manifestations related to impaired intracellular transport.

Organelle Morphology Disturbances

Aberrant Zw10 function can lead to disturbances in the morphology of various organelles within the early secretory pathway. Overexpression of Zw10 affects the morphology of organelles in early secretory pathways, leading to the redistribution of various proteins, including those in the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC). oup.comresearchgate.net Specifically, overexpression of Zw10 has been shown to cause dispersion of proteins like p115 (a cis-Golgi tethering protein), ERGIC-53 (an integral membrane protein in the ERGIC), and syntaxin (B1175090) 5 (a cis-Golgi integral membrane protein). embopress.orgnih.gov

Loss of Zw10 function also affects membrane trafficking between the ER and Golgi. embopress.orgnih.gov Microinjection of anti-ZW10 antibodies into HeLa cells induces dispersion of ER-Golgi proteins such as p115, GM130, and ERGIC-53. embopress.orgnih.gov Similarly, depletion or silencing of Zw10 can result in the fragmentation of the Golgi ribbon. researchgate.net Disrupting Zw10 function using different loss-of-function methods leads to dispersion of the Golgi, endosomes, and lysosomes, supporting a general role for Zw10 in regulating dynein function in interphase. oup.com

In Drosophila, Zw10 is required for the maintenance of Golgi stack number and morphology and acroblast assembly in male meiotic cells. uniprot.org Failure to assemble the RZZ complex due to the absence of one of its components can result in the incorrect redistribution of the remaining components to diverse membrane compartments. uniprot.org

Impaired Protein and Lipid Transport

Zw10's involvement in membrane trafficking extends to the transport of proteins and lipids between organelles. Zw10 plays a vital role in membrane transport between the ER and Golgi apparatus. oup.comresearchgate.netnih.gov This transport is crucial for the proper processing and delivery of proteins and lipids throughout the cell.

Overexpression of Zw10 can perturb membrane trafficking within the early secretory pathways. embopress.org For example, overexpression of FLAG-ZW10 in HeLa cells was shown to slow down the transport of Vesicular Stomatitis Virus G protein tagged with GFP (VSVG-GFP) from the ER to the Golgi. embopress.org The ratio of the Golgi form (Endo H-resistant) versus the ER form (Endo H-sensitive) of VSVG-GFP was significantly lower in cells overexpressing FLAG-ZW10 compared to control cells. embopress.org

Zw10, together with RINT-1 and p31, forms a complex with syntaxin 18, an ER-localized t-SNARE involved in membrane trafficking between the ER and Golgi. nih.govnih.govmolbiolcell.org This association is crucial for the proper localization and function of Zw10 in membrane transport. molbiolcell.org Overexpression of the N-terminal region of RINT-1, which interacts with Zw10, causes redistribution of Zw10 and blocks ER-to-Golgi transport, leading to Golgi dispersion. molbiolcell.orgmolbiolcell.org Knockdown of RINT-1 also disrupts membrane trafficking between the ER and Golgi and reduces the amount of Zw10 associated with syntaxin 18. molbiolcell.org

While the role of Zw10 in protein transport is well-documented, its direct involvement in lipid transport is also suggested by its association with lipid droplets. researchgate.net The association of Zw10 with lipid droplets is increased by overexpression of Rab18, a protein involved in lipid droplet metabolism and ER-Golgi trafficking. researchgate.net Although the precise mechanisms are still being explored, these findings indicate a potential role for Zw10 in regulating lipid transport or metabolism through its interaction with Rab18 and its localization to lipid droplets.

Data Table: Effects of ZW10 Overexpression on VSVG-GFP Transport embopress.org

Cell TypeConditionRatio of Golgi Form (Endo H-resistant) to ER Form (Endo H-sensitive) of VSVG-GFP
HeLaControl0.65
HeLaOverexpression of FLAG-ZW100.16

Note: Data derived from Figure 3C in Source embopress.org. This table illustrates the significant reduction in ER-to-Golgi protein transport upon ZW10 overexpression.

Data Table: Frequency of Aneuploid Cells in Drosophila Larval Neuroblasts researchgate.netresearchgate.net

GenotypeAneuploid Cells (%)
Wild-typeLow
zw10 mutantVery High

Note: Data is qualitative based on descriptions in Sources researchgate.netresearchgate.net. Precise quantitative data was not consistently available across sources for direct comparison in a single table.

Key Research Findings Summary

Aspect of Zw10 FunctionKey FindingsRelevant Sources
Chromosome Segregation/SACEssential component of SAC; prevents premature mitotic exit. genecards.orgnih.gov Forms RZZ complex with Rod and Zwilch, crucial for SAC. sdbonline.orgmolbiolcell.org Recruits dynein-dynactin and Mad1-Mad2 to kinetochores. sdbonline.orgmolbiolcell.orgjst.go.jp genecards.orgnih.govsdbonline.orgmolbiolcell.orgjst.go.jp
Aneuploidy/Genomic InstabilityMutations/depletion cause high aneuploidy and lagging chromosomes. researchgate.netresearchgate.net Aberrant anaphase figures observed in mutants. researchgate.netresearchgate.net Contributes to CIN in human cancers. aacrjournals.orgoncotarget.comresearchgate.net researchgate.netresearchgate.netaacrjournals.orgoncotarget.comresearchgate.net
Developmental AbnormalitiesDisrupts chromosome segregation in Drosophila development, leading to aneuploidy. researchgate.netoup.com Required for SAC in mouse oocyte meiosis; knockdown increases aneuploidy. nih.gov nih.govresearchgate.netoup.com
Cancer Cell ModelsInhibition causes centromere separation, aneuploidy, micronuclei. genecards.org Defects in HeLa cells cause mitotic abnormalities and SAC bypass. nih.govmolbiolcell.orggraduate-studies-in-cancer-research.orgresearchgate.net Targeted by miR-155, promoting aneuploidy. oncotarget.com genecards.orgnih.govmolbiolcell.orgoncotarget.comgraduate-studies-in-cancer-research.orgresearchgate.net
Membrane Trafficking (Interphase)Involved in ER-Golgi transport. oup.comresearchgate.netnih.govnih.gov Forms NRZ complex with NBAS and RINT1, interacts with SNAREs. uniprot.org oup.comresearchgate.netnih.govnih.govuniprot.org
Organelle MorphologyOverexpression causes dispersion of cis-Golgi and ERGIC proteins. oup.comresearchgate.netembopress.org Loss of function causes Golgi, endosome, lysosome dispersion. oup.com Required for Golgi morphology in Drosophila. uniprot.org oup.comresearchgate.netembopress.orguniprot.org
Protein/Lipid TransportPerturbs ER-Golgi transport; slows VSVG-GFP transport. embopress.org Associates with syntaxin 18 complex for ER-Golgi trafficking. nih.govnih.govmolbiolcell.org Association with lipid droplets suggests role in lipid transport. researchgate.net researchgate.netnih.govembopress.orgnih.govmolbiolcell.org

Experimental Models for Studying Zw10-Associated Pathologies

Experimental models play a vital role in dissecting the molecular mechanisms by which Zw10 dysfunction contributes to cellular pathologies. These models allow for controlled genetic manipulation and observation of the downstream effects on cellular processes.

Drosophila Mutational Analysis

Chromosome Segregation Defects: Studies in Drosophila melanogaster have been instrumental in understanding Zw10's role in chromosome segregation. Mutations in the zw10 gene in Drosophila disrupt the accuracy of chromosome segregation during mitosis and meiosis, leading to high levels of aneuploid cells. nih.govresearchgate.net Aberrant anaphase figures, particularly lagging chromosomes at the metaphase plate, are frequently observed in zw10 mutants. researchgate.netnih.gov This suggests that Zw10 activity becomes essential at the onset of anaphase. nih.gov

Spindle Assembly Checkpoint (SAC) Function: Drosophila studies have shown that Zw10 is a component of the conserved Rough Deal (Rod), Zwilch, and Zw10 (RZZ) complex, which is critical for the spindle assembly checkpoint (SAC). sdbonline.orgresearchgate.netnih.gov The RZZ complex is required for recruiting Mad1-Mad2 and the microtubule motor dynein to unattached kinetochores, ensuring that anaphase is delayed until all chromosomes are properly attached to the spindle. sdbonline.orgresearchgate.net Mutations in zw10 or rod lead to SAC inactivation, allowing cells to enter anaphase prematurely even if the checkpoint is not satisfied. sdbonline.org

Dynein Recruitment: Research in Drosophila demonstrated that zw10 mutations abolish the ability of dynein to localize to kinetochores. nih.govsdbonline.org Similarities in the behavior of Zw10 and dynein, such as their movement off kinetochores onto the spindle at metaphase in response to bipolar tension, support Zw10's role in dynein recruitment. nih.govsdbonline.org

Membrane Trafficking: Beyond its mitotic roles, Zw10 has been shown to be enriched at both the Golgi stacks and the endoplasmic reticulum (ER) in Drosophila spermatocytes. sdbonline.orgbiologists.com Mutations in zw10 affect Golgi morphology and reduce the number of Golgi stacks, indicating a function in membrane trafficking between the ER and Golgi in Drosophila. biologists.com

C. elegans Genetic Manipulation

Chromosome Segregation and Meiosis: The nematode Caenorhabditis elegans serves as another valuable model for studying Zw10 function. Injections of C. elegans ZW10 antisense RNA phenocopy important aspects of the Drosophila mutant phenotype, including a significant decrease in brood size, suggesting defects in meiosis or germline mitosis, and a high percentage of embryonic lethality. nih.govresearchgate.net The appearance of chromatin bridges at anaphase is also observed. nih.govresearchgate.net

RZZ Complex and SAC: Similar to Drosophila, the RZZ complex (composed of Rod, Zwilch, and Zw10) in C. elegans is essential for accurate chromosome segregation and spindle checkpoint function. nih.govbiologists.commolbiolcell.org The RZZ complex and the associated protein SPDL-1 are required for Mad2 targeting to kinetochores and spindle checkpoint activation in C. elegans embryos. nih.govnih.gov

Kinetochore-Microtubule Attachments: Studies in C. elegans embryos have investigated the function of kinetochore dynein by analyzing the RZZ complex and SPDL-1. nih.gov Perturbation of these components, which are essential for spindle checkpoint function and target the dynein/dynactin (B1176013) motor to the kinetochore, can impair the formation of load-bearing kinetochore-microtubule attachments. nih.gov

Mammalian Cell Culture Systems (e.g., HeLa cells)

Mitotic Checkpoint Function: Mammalian cell culture systems, particularly HeLa cells, have been extensively used to study human ZW10 (hZW10). The mitotic function of ZW10 was confirmed by observing chromosomal bridges and lagging chromosomes after injecting anti-ZW10 antibody into HeLa cells. researchgate.netoup.comresearchgate.net hZW10 is an essential component of the mitotic checkpoint, required for the assembly of dynein-dynactin and Mad1-Mad2 complexes onto kinetochores. uniprot.org

Dynamic Localization: hZW10 displays a dynamic localization pattern during the cell cycle in HeLa cells, similar to that observed in Drosophila. uniprot.orgmarrvel.org It localizes to the cytoplasm during interphase, to the kinetochore in prometaphase, and then contacts the spindle assembly at metaphase. oup.com At anaphase onset, it relocalizes to the kinetochore regions of separating sister chromatids. oup.comresearchgate.net

RZZ Complex in Mammals: The RZZ complex is conserved in humans, and hZW10 resides in a complex with hRod and hZwilch in mitotic human cells. nih.govmolbiolcell.orgresearchgate.net This complex is essential for the functional integrity of the SAC in metazoans. oup.com ZW10 silencing in mammalian cells can weaken the SAC and lead to mitotic delay with chromosome misalignment. researchgate.netoup.com The RZZ complex in human cells recruits Mad1/Mad2 to kinetochores. researchgate.netoup.com

Interaction with Other Kinetochore Proteins: In HeLa cells, hZW10 interacts with other kinetochore proteins like hZwint-1, although they may reside in distinct subcomplexes. researchgate.netresearchgate.net Zwint-1 is considered critical for recruiting ZW10 to unattached kinetochores. researchgate.net

Membrane Trafficking in Mammalian Cells: In mammalian cells, ZW10, along with RINT1 and NAG/Sec39p, forms the NRZ complex involved in vesicle transport between the Golgi and ER. sdbonline.orgoup.comuniprot.org Overexpression or silencing of ZW10 disrupts the morphology of the ER-Golgi intermediate compartment and Golgi apparatus and slows down ER-Golgi transport. uniprot.org

In Vitro Reconstitution Systems

RZZ Complex Assembly: In vitro reconstitution systems have been used to study the assembly and function of the RZZ complex. These systems allow researchers to produce individual protein components outside the cell and study their interactions and complex formation in a controlled environment. eurekalert.orgembopress.org

Kinetochore Corona Assembly: In vitro reconstitution has been particularly useful in understanding the assembly of the kinetochore fibrous corona, where the RZZ complex and Spindly are key building blocks. eurekalert.orgembopress.org These studies have shown that the SAC kinase MPS1 is necessary and sufficient for RZZ corona assembly at supercritical concentrations of the RZZ-Spindly complex. eurekalert.orgembopress.org

Protein Interactions: In vitro assays, such as pull-down assays using recombinant proteins, have been employed to study direct interactions between Zw10 and other proteins, such as Zwint-1. researchgate.net These experiments can help confirm interactions identified through other methods like yeast two-hybrid screens. nih.govresearchgate.netresearchgate.net

Checkpoint Protein Recruitment: Reconstitution using purified subcellular complexes or recombinant proteins can test the ability of the Zw10-Rod complex to recruit checkpoint proteins like Mad1-Mad2 and BubR1 to kinetochores in vitro. nih.gov

Future Directions and Outstanding Questions

Elucidating Precise Molecular Mechanisms of Dual Functions

A central outstanding question is how Zw10 executes its seemingly disparate functions in mitotic spindle assembly checkpoint (SAC) signaling and interphase membrane transport. Current understanding suggests that Zw10 operates within distinct protein complexes: the RZZ complex during mitosis and the NRZ complex during interphase. oup.comfrontiersin.orgebi.ac.uksdbonline.orguniprot.org While there is noted structural similarity between the NRZ and RZZ complexes, the specific biochemical and cellular mechanisms that dictate the formation and functional specificity of these context-dependent complexes throughout the cell cycle remain elusive. oup.com

Future studies need to dissect the molecular switches or signals that trigger Zw10's engagement with either the RZZ or NRZ complex at the appropriate time and location within the cell cycle. This includes investigating how Zw10 transitions from its cytoplasmic localization in interphase to kinetochore localization in prometaphase. oup.comsdbonline.org Furthermore, while Zw10 is known to recruit key components like Mad1-Mad2 and dynein-dynactin to the kinetochore during mitosis, the precise steps and molecular interactions involved in this recruitment process require further clarification. oup.comsdbonline.orguniprot.orgjst.go.jp Similarly, in interphase, the exact mechanisms by which Zw10, as part of the NRZ complex, facilitates membrane tethering and transport between the ER and Golgi, and potentially other organelles like endosomes and lysosomes, need to be fully elucidated. oup.comfrontiersin.orgebi.ac.ukresearchgate.netnih.govoup.com

Comprehensive Mapping of Dynamic Interaction Networks

Although key binding partners of Zw10 within the RZZ and NRZ complexes have been identified, a comprehensive and dynamic mapping of Zw10's interaction network throughout the cell cycle and in different cellular states is an important area for future research. frontiersin.orguniprot.orgjst.go.jpmolbiolcell.org Techniques such as quantitative proteomics, proximity labeling, and advanced live-cell imaging could reveal transient or weak interactions that are crucial for regulating Zw10 function.

Identifying the full repertoire of proteins that interact with Zw10 in both mitotic and interphase contexts will help to build a more complete picture of the pathways and processes it influences. uniprot.org Furthermore, understanding the dynamics of these interactions – when and where they occur, and how they are regulated – is essential. For example, investigating how the interaction between Zw10 and dynein-dynactin is regulated at the kinetochore or how Zw10 interacts with SNARE proteins and other trafficking machinery in interphase are key questions. frontiersin.orguniprot.orgjst.go.jpresearchgate.netnih.govnih.gov Exploring potential interactions with signaling molecules, kinases, or phosphatases that might regulate Zw10 activity or localization is also warranted. sdbonline.orgjst.go.jpnih.govelmerpub.comspandidos-publications.com

Deeper Understanding of Post-Translational Regulatory Codes

Post-translational modifications (PTMs) are known to play critical roles in regulating protein function, localization, and interactions. abcam.comselectscience.netnih.govnih.gov While phosphorylation of Zw10 by kinases like PLK1 has been implicated in regulating its mitotic function, a comprehensive understanding of the full spectrum of PTMs that occur on Zw10 and how they influence its dual roles is lacking. elmerpub.com

Future research should aim to systematically identify and characterize the PTMs on Zw10 in different cellular states and within its various complexes. This includes investigating phosphorylation, ubiquitination, acetylation, and potentially other modifications. abcam.comselectscience.netnih.govnih.gov Determining the specific residues that are modified, the enzymes responsible for these modifications (kinases, phosphatases, ubiquitin ligases, etc.), and the functional consequences of each modification will be crucial. Understanding how PTMs might act in combination or in a specific temporal order to regulate Zw10's transition between mitotic and interphase functions, or to fine-tune its interactions with binding partners, represents a significant area for future exploration.

Exploring Unifying Themes in Zw10 Function across Diverse Cellular Contexts

Zw10's involvement in both chromosome segregation and membrane trafficking suggests potential unifying principles underlying its function. While cytoplasmic dynein has been proposed as a common link, the exact nature of this unifying theme remains elusive. frontiersin.orgnih.govnih.gov Further research is needed to explore how Zw10's role in recruiting or regulating motor proteins, or in facilitating the assembly of macromolecular complexes, might be a common mechanism applied to different cellular targets.

Q & A

Q. How to reconcile ZW10’s dual roles in mitosis and membrane trafficking?

  • Methodological Answer: Tissue-specific knockout models (e.g., liver vs. cancer cells) reveal context-dependent functions. Transcriptomic profiling (RNA-seq) identifies ZW10-regulated genes in each pathway. Dual-labeling IF (ZW10 with ER/Golgi markers) in interphase vs. mitotic cells clarifies compartmentalization. Dominant-negative mutants (e.g., ZW10-Δkinetochore) dissect functional domains .

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